1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
Beschreibung
This compound is a 1,2,3-triazole derivative featuring a 4-chlorophenyl group at position 1, a pyridin-3-yl substituent at position 5, and a carboxamide moiety linked to a pyridin-4-ylmethyl group at position 2. Its structural complexity and heterocyclic diversity make it a promising candidate for drug discovery, particularly in oncology and receptor antagonism. The 1,2,3-triazole core provides rigidity and metabolic stability, while the pyridine and chlorophenyl groups enhance binding affinity to biological targets such as kinases (e.g., c-Met) and cannabinoid receptors .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-5-pyridin-3-yl-N-(pyridin-4-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O/c21-16-3-5-17(6-4-16)27-19(15-2-1-9-23-13-15)18(25-26-27)20(28)24-12-14-7-10-22-11-8-14/h1-11,13H,12H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAFOAUKZJDNHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=NN2C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. Its structure features a triazole ring, which is known for its ability to interact with various biological targets, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 353.81 g/mol. The compound's structure can be represented as follows:
Anticancer Activity
Recent studies have shown that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that triazole derivatives could induce apoptosis in various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Triazole derivatives are known to possess broad-spectrum antibacterial activity. In vitro studies revealed that certain analogs displayed potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
One of the notable biological activities of this compound is its inhibition of carbonic anhydrase (CA), an enzyme involved in various physiological processes including respiration and acid-base balance. The compound showed moderate inhibition potential against carbonic anhydrase-II with an IC50 value comparable to standard inhibitors like acetazolamide . The structure-activity relationship indicated that modifications on the triazole ring significantly influence the inhibitory potency.
Structure-Activity Relationship (SAR)
The SAR studies highlight that the presence of electron-withdrawing groups such as chlorine enhances the biological activity of triazole derivatives. The position of substituents on the pyridine and phenyl rings also plays a crucial role in determining the overall activity. For example, compounds with para-substituted phenyl groups exhibited higher activity compared to ortho-substituted analogs .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Standard | 18.2 | Carbonic Anhydrase-II |
| Compound A | 13.8 | Carbonic Anhydrase-II |
| Compound B | 20.7 | Carbonic Anhydrase-II |
| Compound C | 25.1 | Antimicrobial |
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study, a derivative of the compound was tested against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial effects of the compound against Pseudomonas aeruginosa. The results showed that at a concentration of 32 µg/mL, the compound effectively inhibited bacterial growth by more than 90%. This suggests its utility in treating infections caused by resistant bacterial strains .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Triazole derivatives, including 1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, have been investigated for their anticancer properties. The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, related triazole compounds have shown significant inhibition of c-Met kinases, which are implicated in various cancers such as non-small cell lung cancer and renal cell carcinoma .
Antimicrobial Properties
The triazole scaffold is recognized for its antimicrobial effects. Research indicates that compounds with a similar structure can exhibit activity against a broad spectrum of bacteria and fungi. For example, studies on 1,2,4-triazoles have demonstrated their effectiveness as antifungal and antibacterial agents . The specific compound may also possess these properties due to its structural similarities to other known antimicrobial agents.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of triazoles and their biological activity is crucial for optimizing their therapeutic potential. SAR studies have indicated that modifications at specific positions on the triazole ring can enhance potency and selectivity against target enzymes or receptors . For instance, substituents at the 2 and 6 positions of the triazole ring have been shown to significantly alter the pharmacological profile of related compounds.
Case Study: c-Met Inhibition
A notable case study involved the evaluation of derivatives based on the triazole scaffold for their ability to inhibit c-Met kinases. One derivative demonstrated an IC50 value of 0.005 µM, showcasing its potential as a lead compound for anticancer drug development . This highlights how structural modifications can lead to enhanced inhibitory activity.
Case Study: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of 1H-triazoles were synthesized and tested against various bacterial strains. The findings indicated that certain derivatives exhibited MIC values comparable to established antibiotics, underscoring their potential as new antimicrobial agents .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their biological or physicochemical properties:
Key Observations :
- Position 1 Substituents : The 4-chlorophenyl group (target compound) is associated with enhanced metabolic stability and lipophilicity compared to unsubstituted phenyl groups (e.g., in ethyl 1-phenyl-5-(pyridin-3-yl)-triazole-4-carboxylate) .
- Position 5 Substituents : Pyridin-3-yl (target compound) shows moderate growth inhibition (GP = 70.94%) in NCI-H522 lung cancer cells, outperforming trifluoromethyl-substituted analogues (GP = 68.09%) .
- Carboxamide Linkers : Pyridin-4-ylmethyl (target compound) may improve solubility and receptor binding compared to bulkier substituents like 2-phenylethyl .
Structural and Conformational Analysis
- Dihedral Angles : In related triazole-carboxamides (e.g., ethyl 5-formyl-1-(pyridin-3-yl)-triazole-4-carboxylate), the pyridine and triazole rings exhibit a dihedral angle of 74.02° due to steric hindrance, which may influence binding pocket accessibility . This angle is larger than in analogues with methyl or phenyl substituents (50.3–64.5°), highlighting the conformational flexibility of the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
